2',6'-Dichloro-2-morpholinoacetanilide
Description
2',6'-Dichloro-2-morpholinoacetanilide is a synthetic organic compound characterized by a dichlorophenyl group substituted with a morpholinoacetanilide moiety. Key identifiers include:
- Synonyms: 1-(2,6-Dichlorophenyl)-2-hydroxyethanone, 2',6'-Dichloro-2-hydroxyacetophenone .
- Molecular Formula: C₁₂H₁₄Cl₂N₂O₂ (inferred from structural analogs).
- CAS Registry Number: 688361-22-0 .
- InChIKey: FFBWGIPPOPTJSK-UHFFFAOYSA-N .
The compound features a morpholino ring (a six-membered amine-containing heterocycle) attached to an acetanilide backbone, with chlorine atoms at the 2' and 6' positions of the phenyl ring.
Properties
CAS No. |
67624-90-2 |
|---|---|
Molecular Formula |
C12H14Cl2N2O2 |
Molecular Weight |
289.15 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-morpholin-2-ylacetamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-9-2-1-3-10(14)12(9)16-11(17)6-8-7-15-4-5-18-8/h1-3,8,15H,4-7H2,(H,16,17) |
InChI Key |
UBIWBGWRYUMRCR-UHFFFAOYSA-N |
SMILES |
C1COC(CN1)CC(=O)NC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1COC(CN1)CC(=O)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Diethylamino)-2',6'-acetoxylidide (CAS 137-58-6)
- Molecular Formula : C₁₄H₂₂N₂O
- Molecular Weight : 234.34 g/mol .
- Key Substituents: Diethylamino group, acetoxy group, and dimethylphenyl ring.
- Applications : Local anesthetic (e.g., Anbesol, Cappicaine) .
- Physical Properties :
Comparison :
- Structural Differences: The diethylamino group in 2-(Diethylamino)-2',6'-acetoxylidide enhances basicity and lipid solubility, favoring rapid tissue penetration in anesthetic applications.
- Lipophilicity : The dichloro substituents in the target compound likely increase lipophilicity compared to the dimethyl groups in 2',6'-acetoxylidide, affecting bioavailability and metabolic stability.
2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide (CAS 1706459-63-3)
Comparison :
- Acetanilide’s aromatic amine may enhance π-π stacking interactions, whereas acetamide’s carbonyl group could increase polarity.
General Morpholino-Containing Analogs
Morpholino derivatives are widely used in drug design due to their balanced solubility and hydrogen-bonding capacity. For example:
- Morpholine itself : A simple heterocycle used as a solvent or base.
- Fexinidazole (antiparasitic drug): Incorporates morpholino groups to enhance solubility and target binding.
Key Differences :
- Chlorination: The dichloro substitution in 2',6'-Dichloro-2-morpholinoacetanilide may confer higher metabolic stability compared to non-halogenated morpholino analogs.
Data Table: Structural and Physical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | log₁₀WS | Applications |
|---|---|---|---|---|---|
| 2',6'-Dichloro-2-morpholinoacetanilide | C₁₂H₁₄Cl₂N₂O₂ | ~301.16 (calculated) | Dichlorophenyl, morpholino | N/A | Pharmaceutical intermediate |
| 2-(Diethylamino)-2',6'-acetoxylidide | C₁₄H₂₂N₂O | 234.34 | Diethylamino, acetoxy | -1.77 | Local anesthetic |
| 2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide | C₁₃H₁₆ClN₂O₃ | 284.74 | Chlorophenoxymethyl, acetamide | N/A | Intermediate |
Research Findings and Implications
- Hydrogen-Bonding Patterns: The morpholino group in 2',6'-Dichloro-2-morpholinoacetanilide likely participates in directional hydrogen bonds, influencing crystal packing and solubility . This contrasts with 2',6'-acetoxylidide’s reliance on van der Waals interactions due to its alkylamino groups .
- Pharmacological Potential: While 2-(Diethylamino)-2',6'-acetoxylidide is clinically established, the target compound’s dichloro and morpholino groups may offer novel bioactivity profiles, warranting further exploration in drug discovery.
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